molecular formula C11H13N3 B1603554 3-Ethyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-37-1

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1603554
CAS RN: 1017781-37-1
M. Wt: 187.24 g/mol
InChI Key: VDDXDDOVXQJPGV-UHFFFAOYSA-N
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Description

“3-Ethyl-1-phenyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The specific molecular structure analysis for “this compound” was not found in the retrieved papers.

Mechanism of Action

The exact mechanism of action of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to be related to its ability to interact with various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. Additionally, it has been shown to interact with the receptor for advanced glycation end products, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins. Additionally, it has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In vivo studies have shown that this compound can reduce the levels of triglycerides and cholesterol in the blood, as well as reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-1-phenyl-1H-pyrazol-5-amine in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it has been shown to be stable in aqueous solutions and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the fact that it is not soluble in organic solvents.

Future Directions

Future research on 3-Ethyl-1-phenyl-1H-pyrazol-5-amine could focus on its potential applications in drug development, as well as its use as a reagent in organic synthesis. Additionally, further research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases and disorders. Furthermore, more research could be conducted to better understand its mechanisms of action and to identify any potential side effects. Finally, further research could be conducted to evaluate its potential as a laboratory reagent and to identify any potential advantages or limitations.

Scientific Research Applications

3-Ethyl-1-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in medicine and biochemistry. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in the treatment of diabetes, hypertension, and cardiovascular diseases. Additionally, this compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes.

properties

IUPAC Name

5-ethyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXDDOVXQJPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604794
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017781-37-1
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-oxopentanenitrile (19.42 g, 0.20 mol) and phenylhydrazine (23.62 g, 0.20 mol) in ethanol (200 mL) was heated at 90° C. for 15 h. The reaction mixture was quenched with water and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate, concentrated under reduced pressure, and dried under vacuum to afford the light yellow oil which was purified by silica gel flash column chromatography (eluting with a mixture of 20% ethyl acetate in petroleum ether). The obtained solid was recrystallized from a mixture of 10% petroleum ether in ethyl acetate, to afford 3-ethyl-1-phenyl-1H-pyrazol-5-amine (14 g, 37% over two steps) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.57-7.59 (m, 2H), 7.43-7.46 (m, 2H), 7.27 (m, 1H), 5.36 (s, 1H), 5.26 (s, 2H), 2.45 (q, J=7.6 Hz, 2H), 1.15 (t, J=7.6 Hz, 3H); LC-MS (ESI) m/z 188 (M+H)+.
Quantity
19.42 g
Type
reactant
Reaction Step One
Quantity
23.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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